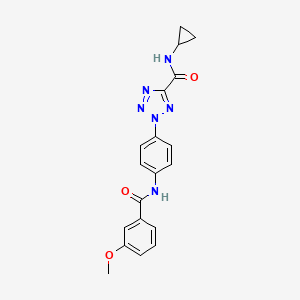

N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 3-carboxyisoxazole involved a cycloaddition reaction followed by hydrolysis . Similarly, a series of substituted pyrazol-5-amine benzamides were synthesized, which included the formation of the cyclopropyl ring and attachment of the benzamido group . These methods could potentially be adapted for the synthesis of "N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide" by incorporating the appropriate tetrazole moiety in the synthetic pathway.

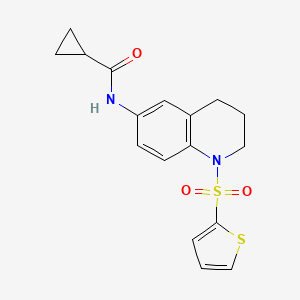

Molecular Structure Analysis

The molecular structure of compounds with similar features has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a molecule with antiproliferative activity, which includes a cyclopropane-1-carboxamide linked to a 4-methoxyphenyl group, was elucidated . This suggests that the molecular structure of "N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide" could also be determined using similar techniques to understand its three-dimensional conformation and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups. The presence of a benzamido group can facilitate interactions with biological macromolecules, while the cyclopropyl ring may affect the molecule's stability and reactivity. The tetrazole moiety in the compound of interest is known for its bioisosteric properties to carboxylic acids and can participate in hydrogen bonding and metal coordination .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their biological activity and pharmacokinetic profile. While the papers do not provide specific data on the compound , they do report on related compounds. For example, the prodrug described in paper was shown to be absorbed intact after oral administration to rats, indicating favorable pharmacokinetic properties. The antimicrobial activity of the pyrazol-5-amine benzamides suggests that these compounds have the necessary chemical properties to interact with and inhibit microbial growth .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

- A study on the synthesis of lignan conjugates via cyclopropanation demonstrated antimicrobial and antioxidant activities for synthesized compounds. The research highlighted the potential for certain cyclopropanation-derived compounds to exhibit significant bioactivity, which could be relevant for applications related to the structural analogs of "N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide" (Raghavendra et al., 2016).

Cytotoxic Activity

- The synthesis, characterization, and evaluation of cytotoxic activity of certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were explored, indicating the potential for these chemical structures in cancer research. This study provides a framework for evaluating the cytotoxic properties of novel compounds, potentially including "N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide" (Hassan et al., 2014).

Antitumor Agents

- Research on 2-phenylbenzimidazole-4-carboxamides as "minimal" DNA-intercalating agents with antitumor activity suggests the importance of exploring new chemical entities for potential anticancer applications. These findings highlight the broader context of designing compounds with specific biological activities, relevant to the design and study of "N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide" (Denny et al., 1990).

Enantioselective Synthesis

- A study on the asymmetric cyclopropanations catalyzed by rhodium(II) highlighted the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective manner. This research could be pertinent to the synthetic methodologies for compounds like "N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide" (Davies et al., 1996).

properties

IUPAC Name |

N-cyclopropyl-2-[4-[(3-methoxybenzoyl)amino]phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3/c1-28-16-4-2-3-12(11-16)18(26)20-14-7-9-15(10-8-14)25-23-17(22-24-25)19(27)21-13-5-6-13/h2-4,7-11,13H,5-6H2,1H3,(H,20,26)(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVKQHQBGVESHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2505939.png)

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2505940.png)

![(2E)-3-(2-furyl)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acrylamide](/img/structure/B2505941.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505943.png)

![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)

![3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505952.png)

![Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505953.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)

![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2505960.png)